[4-(3,5-Difluorophenyl)thiophen-2-yl]methanamine
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Overview
Description
[4-(3,5-Difluorophenyl)thiophen-2-yl]methanamine is an organic compound that features a thiophene ring substituted with a difluorophenyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3,5-Difluorophenyl)thiophen-2-yl]methanamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Catalysts and reaction conditions are carefully controlled to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the difluorophenyl group or the thiophene ring, potentially leading to the formation of partially or fully reduced products.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thiophene ring and the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, organolithium compounds, and Grignard reagents are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, [4-(3,5-Difluorophenyl)thiophen-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for the development of new bioactive compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of [4-(3,5-Difluorophenyl)thiophen-2-yl]methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2,5-dimethylthiophene and 3,4-ethylenedioxythiophene share the thiophene core structure but differ in their substituents.
Difluorophenyl Compounds: Compounds like 3,5-difluoroaniline and 3,5-difluorobenzaldehyde share the difluorophenyl group but differ in their additional functional groups.
Uniqueness
The uniqueness of [4-(3,5-Difluorophenyl)thiophen-2-yl]methanamine lies in its combination of a thiophene ring with a difluorophenyl group and a methanamine group. This specific arrangement of functional groups imparts unique chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-(3,5-difluorophenyl)thiophen-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NS/c12-9-1-7(2-10(13)4-9)8-3-11(5-14)15-6-8/h1-4,6H,5,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKPJEYKAQUFMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=CSC(=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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